molecular formula C13H21NO3 B12222514 (1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

(1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B12222514
M. Wt: 239.31 g/mol
InChI Key: OSNBUJBPUQPYMS-NCWAPJAISA-N
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Description

(1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropylcarbamoyl group and a trimethylcyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclopropylcarbamoyl group and the cyclopentane ring. Common synthetic routes may involve the use of cyclopropylamine and trimethylcyclopentanone as starting materials, followed by a series of reactions such as amide formation and cyclization under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions may convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Uniqueness:

  • The unique combination of the cyclopropylcarbamoyl group and the trimethylcyclopentane ring in this compound distinguishes it from other compounds, potentially leading to unique chemical reactivity and biological activity.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and studies are essential to fully understand the potential of this compound in various fields.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

(1R)-3-(cyclopropylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H21NO3/c1-12(2)9(10(15)14-8-4-5-8)6-7-13(12,3)11(16)17/h8-9H,4-7H2,1-3H3,(H,14,15)(H,16,17)/t9?,13-/m0/s1

InChI Key

OSNBUJBPUQPYMS-NCWAPJAISA-N

Isomeric SMILES

C[C@]1(CCC(C1(C)C)C(=O)NC2CC2)C(=O)O

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2CC2)C

Origin of Product

United States

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